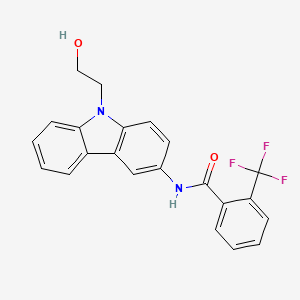

AF3485

Description

Properties

IUPAC Name |

N-[9-(2-hydroxyethyl)carbazol-3-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17F3N2O2/c23-22(24,25)18-7-3-1-6-16(18)21(29)26-14-9-10-20-17(13-14)15-5-2-4-8-19(15)27(20)11-12-28/h1-10,13,28H,11-12H2,(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVOFPXZHVKZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2CCO)C=CC(=C3)NC(=O)C4=CC=CC=C4C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AF3485 Antibody: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AF3485 antibody is a research-grade polyclonal antibody that specifically targets Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3] Produced by R&D Systems, a Bio-Techne brand, this goat IgG antibody is a crucial tool for investigating the biological functions and therapeutic potential of ANGPTL4.[3] ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in various physiological and pathological processes, including lipid and glucose metabolism, angiogenesis, and inflammation. This guide provides an in-depth overview of the this compound antibody, including its specifications, experimental applications, and the signaling pathways of its target protein, ANGPTL4.

Antibody Specifications

The this compound antibody is an affinity-purified polyclonal antibody raised in goats against a recombinant human ANGPTL4 immunogen (Leu165-Ser406).[1][3] It is supplied in a lyophilized format from a phosphate-buffered saline (PBS) solution containing trehalose.[1][2][3]

| Specification | Description |

| Catalog Number | This compound[1][2] |

| Host Species | Goat[1][3] |

| Isotype | IgG[2][3] |

| Clonality | Polyclonal[1][3] |

| Immunogen | Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (ANGPTL4), corresponding to amino acids Leu165-Ser406 (Accession # Q9BY76).[1][3][4] |

| Purification | Antigen Affinity-purified[3][4] |

| Species Reactivity | Human, Primate, Rat[2][3] |

| Label | Unconjugated[2] |

Quantitative Data: Applications and Recommended Concentrations

The this compound antibody has been validated for use in several key immunoassays. The recommended starting concentrations are provided below, though optimal dilutions should be determined by the end-user.

| Application | Recommended Concentration | Sample Type |

| Western Blot | 0.1 µg/mL[1] | Recombinant Human ANGPTL4 |

| Simple Western | 50 µg/mL[1] | Human Diabetic Adipose Lysate |

| ELISA Capture (Matched Antibody Pair) | 0.2-0.8 µg/mL[1] | In combination with a biotinylated detection antibody (Catalog # Bthis compound) and a recombinant human ANGPTL4 standard (Catalog # 4487-AN).[4] |

Specificity: In sandwich immunoassays, less than 0.2% cross-reactivity is observed with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4.[1][2][3] In Western blots, approximately 1% cross-reactivity with the rhANGPTL4 N-terminal fragment is observed.[1][2][3]

Experimental Protocols

Western Blotting

This protocol is a general guideline for using the this compound antibody for the detection of ANGPTL4.

-

Sample Preparation: Prepare cell lysates or use recombinant protein. For reducing conditions, boil samples in SDS-PAGE sample buffer containing a reducing agent.

-

Electrophoresis: Load samples onto a polyacrylamide gel and separate proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the this compound antibody to the recommended concentration (e.g., 0.1 µg/mL) in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described above.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an appropriate imaging system. A specific band for ANGPTL4 should be detected at approximately 59 kDa.

Sandwich ELISA (as a Capture Antibody)

This protocol outlines the use of this compound as a capture antibody in a sandwich ELISA.

-

Plate Coating: Dilute the this compound capture antibody to a working concentration of 0.2-0.8 µg/mL in PBS. Coat a 96-well microplate with 100 µL per well of the diluted antibody and incubate overnight at room temperature.[1]

-

Washing: Aspirate each well and wash three times with Wash Buffer (e.g., 0.05% Tween 20 in PBS).

-

Blocking: Block the plate by adding 300 µL of a suitable blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for at least 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Sample and Standard Incubation: Add 100 µL of appropriately diluted samples and recombinant human ANGPTL4 standards to the wells. Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add 100 µL of the biotinylated anti-human ANGPTL4 detection antibody (Catalog # Bthis compound) diluted to 0.1-0.4 µg/mL in reagent diluent to each well.[4] Incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 20 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Substrate Development: Add 100 µL of a colorimetric substrate (e.g., TMB) to each well and incubate until a sufficient color develops.

-

Stop Reaction: Add 50 µL of a stop solution (e.g., 2N H₂SO₄) to each well.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm with wavelength correction at 540 nm or 570 nm).

Signaling Pathways and Biological Roles of ANGPTL4

ANGPTL4 is a multifaceted protein with diverse biological functions. The following diagrams illustrate some of the key pathways and relationships involving ANGPTL4.

References

In-Depth Technical Guide: AF3485 Antibody for the Study of Angiopoietin-like Protein 4 (ANGPTL4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AF3485 antibody provides a specific and reliable tool for the investigation of Angiopoietin-like Protein 4 (ANGPTL4), a secreted glycoprotein implicated in a myriad of physiological and pathological processes. ANGPTL4, also known as fasting-induced adipose factor (FIAF) or peroxisome proliferator-activated receptor gamma angiopoietin-related protein (PGAR), is a key regulator of lipid and glucose metabolism, angiogenesis, and inflammation.[1][2] Its multifaceted role has positioned it as a protein of significant interest in research areas including cardiovascular disease, metabolic disorders, and oncology. This technical guide offers a comprehensive overview of the this compound antibody and its target, ANGPTL4, providing researchers with the necessary information to effectively incorporate this antibody into their experimental workflows.

This compound Antibody Specifications

The this compound is a polyclonal antibody raised in goats, offering high-affinity binding to human and primate ANGPTL4. Its utility has been validated in several key immunoassays, making it a versatile reagent for the detection and characterization of ANGPTL4.

| Attribute | Specification | Source |

| Target Protein | Angiopoietin-like Protein 4 (ANGPTL4) | [1][2] |

| Host Species | Goat | [2] |

| Clonality | Polyclonal | [2] |

| Immunogen | Mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (Leu165-Ser406) | [2] |

| Species Reactivity | Human, Primate, Rat | [2] |

| Validated Applications | Western Blot (WB), ELISA, Simple Western, Immunohistochemistry (IHC) | [2] |

| Purification | Antigen Affinity-purified | [2] |

| Formulation | Lyophilized from a 0.2 µm filtered solution in PBS with Trehalose | [2] |

Quantitative Data Summary

The following table summarizes the manufacturer's recommended starting dilutions for various applications. It is important to note that optimal dilutions should be determined experimentally by the end-user.

| Application | Recommended Dilution | Source |

| Western Blot | 0.1 µg/mL | [2] |

| Simple Western | 50 µg/mL | [2] |

| ELISA (Capture) | 0.2-0.8 µg/mL | [2] |

| ELISA (Detection) | 0.1-0.4 µg/mL (Biotinylated version Bthis compound) | [2] |

Experimental Protocols

Detailed methodologies for key applications of the this compound antibody are provided below. These protocols are based on published literature citing the use of this antibody and general best practices.

Western Blotting

This protocol is a general guideline for the detection of ANGPTL4 in cell lysates or tissue homogenates.

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

SDS-PAGE: Separate the protein samples on a 10% polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the this compound antibody at a dilution of 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated anti-goat secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an appropriate imaging system.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines a sandwich ELISA for the quantification of human ANGPTL4.

-

Coating: Coat a 96-well microplate with the this compound capture antibody at a concentration of 0.2-0.8 µg/mL in PBS and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer (PBS with 0.05% Tween 20).

-

Blocking: Block the plate with 1% BSA in PBS for 1 hour at room temperature.

-

Washing: Repeat the wash step.

-

Sample and Standard Incubation: Add standards (recombinant human ANGPTL4) and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Add the biotinylated anti-human ANGPTL4 detection antibody (Bthis compound) at a concentration of 0.1-0.4 µg/mL and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate and incubate for 20 minutes at room temperature in the dark.

-

Substrate Development: Add TMB substrate solution and incubate for 15-20 minutes at room temperature in the dark.

-

Stop Reaction: Stop the reaction by adding 2N H2SO4.

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

Immunohistochemistry (IHC)

This protocol is a general guideline for the detection of ANGPTL4 in paraffin-embedded tissue sections.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with the this compound antibody at a dilution of 1:200 to 1:500 overnight at 4°C.

-

Washing: Wash the sections with PBS.

-

Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex.

-

Washing: Repeat the wash step.

-

Chromogen Development: Visualize the staining using a DAB chromogen substrate.

-

Counterstaining: Counterstain the sections with hematoxylin.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involving ANGPTL4 and a typical experimental workflow for its study.

Caption: ANGPTL4-mediated regulation of lipid metabolism.

Caption: ANGPTL4 as a Wnt signaling antagonist.

Caption: Experimental workflow using the this compound antibody.

Conclusion

The this compound antibody is a valuable and validated tool for the study of ANGPTL4. Its specificity and utility in a range of immunoassays make it an excellent choice for researchers investigating the diverse biological roles of this important signaling protein. This guide provides a solid foundation for the successful application of the this compound antibody in your research endeavors. For optimal results, it is always recommended to perform initial optimization experiments for your specific samples and experimental conditions.

References

Angiopoietin-like Protein 4 (ANGPTL4): A Core Technical Guide for Researchers and Drug Development Professionals

November 2025

Abstract

Angiopoietin-like protein 4 (ANGPTL4), also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein with multifaceted roles in lipid metabolism, glucose homeostasis, inflammation, and cancer. Its primary function as a potent inhibitor of lipoprotein lipase (LPL) positions it as a critical regulator of plasma triglyceride levels. Dysregulation of ANGPTL4 has been implicated in various metabolic and oncologic diseases, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core functions of ANGPTL4, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in their exploration of ANGPTL4 biology and its therapeutic potential.

Core Functions of ANGPTL4

ANGPTL4 exerts its biological effects through a variety of mechanisms, primarily centered around the regulation of lipid and glucose metabolism. It also plays significant, though sometimes contradictory, roles in inflammation and cancer progression.

Regulation of Lipid Metabolism

The most well-characterized function of ANGPTL4 is its potent inhibition of lipoprotein lipase (LPL), the key enzyme responsible for hydrolyzing triglycerides from circulating chylomicrons and very low-density lipoproteins (VLDL).[1] By inhibiting LPL, ANGPTL4 increases plasma triglyceride levels.[2] This inhibition is mediated by the N-terminal coiled-coil domain of ANGPTL4, which induces a conformational change in LPL, leading to the dissociation of active LPL dimers into inactive monomers.[3]

ANGPTL4's regulation of LPL activity is tissue-specific and context-dependent. During fasting, ANGPTL4 expression is upregulated in adipose tissue, leading to decreased LPL activity and reduced fat storage, thereby sparing fatty acids for use by other tissues like muscle.[1] Conversely, loss-of-function mutations in ANGPTL4 are associated with lower plasma triglycerides and higher high-density lipoprotein cholesterol (HDL-C) levels, conferring a reduced risk of coronary artery disease.[1][4]

Beyond LPL, ANGPTL4 has been shown to inhibit other lipases, including hepatic lipase (HL) and endothelial lipase (EL), further contributing to its role in lipid homeostasis.[1][5]

Glucose Homeostasis

ANGPTL4 also plays a role in regulating glucose metabolism and insulin sensitivity, although the effects can be complex. Genetic inactivation of ANGPTL4 has been shown to improve glucose homeostasis and is associated with a reduced risk of type 2 diabetes.[6] Studies in Angptl4-deficient mice have confirmed improved insulin sensitivity and glucose tolerance.[6] Conversely, overexpression of ANGPTL4 has been shown to decrease blood glucose and improve glucose tolerance in some mouse models, suggesting it might have beneficial effects on glucose homeostasis under certain conditions.[7] However, ANGPTL4 overexpression can also induce hyperlipidemia and hepatic steatosis.[7]

Inflammation

ANGPTL4 exhibits a dual role in inflammation, with both pro- and anti-inflammatory properties depending on the context and tissue.[8] It can suppress the expansion of pro-inflammatory macrophages and promote the polarization of anti-inflammatory M2 macrophages.[9][10] For instance, in a liver transplantation model, ANGPTL4 promoted M2 polarization of Kupffer cells and suppressed inflammation by inhibiting the NF-κB pathway.[10] However, in other settings, such as influenza-induced lung injury, ANGPTL4 can promote immune infiltration and inflammation.[9]

Cancer

The role of ANGPTL4 in cancer is also multifaceted, with evidence supporting both pro- and anti-tumorigenic functions.[11] Increased ANGPTL4 expression has been linked to worse tumor grade, stage, and lymph node metastasis in various cancers.[12][13] It can promote tumor progression through its positive regulation of epithelial-to-mesenchymal transition (EMT) and angiogenesis.[12] Conversely, some studies have shown that ANGPTL4 overexpression can lead to increased survival in certain cancers, such as triple-negative breast cancer.[11] The cleavage of full-length ANGPTL4 into its N-terminal and C-terminal fragments may contribute to these opposing effects.[11]

Quantitative Data on ANGPTL4 Function

To provide a clearer understanding of the magnitude of ANGPTL4's effects, the following tables summarize key quantitative data from various studies.

Table 1: Effect of ANGPTL4 on Lipid Metabolism

| Parameter | Model/Population | Effect of ANGPTL4 Manipulation | Quantitative Change | Reference(s) |

| Plasma Triglycerides | Angptl4 Transgenic Mice | Overexpression | 2.6- to 3-fold increase | [2] |

| Plasma Triglycerides | Angptl4 Knockout Mice (male, fed) | Knockout | 70% reduction | [2] |

| Post-heparin Plasma LPL Activity | Angptl4 Knockout Mice (fasted) | Knockout | 3- to 3.5-fold increase | [14] |

| LPL Inhibition (IC50) | In vitro | Wild-type ANGPTL4 | ~2 nM | [15] |

| LPL Inhibition (IC50) | In vitro | E40K mutant ANGPTL4 | >300 nM (>100-fold increase) | [15] |

| Endothelial Lipase (EL) Inhibition (IC50) | In vitro | Wild-type ANGPTL4 | 7.2 nM | [5] |

| Plasma Triglycerides | Humans with E40K variant | Loss-of-function variant | 12% to 27% lower | [16] |

| Plasma HDL-C | Humans with E40K variant | Loss-of-function variant | 10% higher | [16] |

Table 2: Effect of ANGPTL4 on Glucose Homeostasis

| Parameter | Model/Population | Effect of ANGPTL4 Manipulation | Quantitative Change | Reference(s) |

| Type 2 Diabetes Risk | Humans with E40K variant | Loss-of-function variant | Odds Ratio: 0.89 | [6] |

| Type 2 Diabetes Risk | Humans with predicted loss-of-function variants | Loss-of-function variants | Odds Ratio: 0.71 | [6] |

| HOMA-IR | High-fat diet-fed mice | ANGPTL4 overexpression | Alleviated increase | [17] |

| Fasting Blood Glucose | High-fat diet-fed mice | ANGPTL4 overexpression | Reduced | [17] |

Table 3: Role of ANGPTL4 in Cancer

| Parameter | Cancer Type | Effect of Increased ANGPTL4 Expression | Quantitative Measure (Odds Ratio/Hazard Ratio) | Reference(s) |

| Tumor Grade | Various | Worse | OR = 1.51 | [12][13] |

| Tumor Stage | Various | Worse | OR = 2.42 | [12][13] |

| Lymph Node Metastasis | Various | Increased | OR = 1.76 | [12][13] |

| Vascular Invasion | Various | Increased | OR = 2.16 | [12][13] |

| Overall Survival | Various | Worse | HR = 1.40 | [11][13] |

Table 4: ANGPTL4 in Inflammation

| Parameter | Model/Condition | Effect of ANGPTL4 | Quantitative Change | Reference(s) |

| M2 Macrophage Marker (Arg1) | Kupffer cells (in vivo) | ANGPTL4 administration | Upregulated | [10] |

| M1 Macrophage Marker (CD86) | Kupffer cells (in vivo) | ANGPTL4 administration | Downregulated | [10] |

| Pro-inflammatory Cytokines (iNOS, IL-6, IL-1β) | Peritoneal macrophages | 200 ng ANGPTL4 treatment | Decreased expression | [18] |

| Anti-inflammatory Cytokines (Arg1, CD206, IL-10) | Peritoneal macrophages | 200 ng ANGPTL4 treatment | Increased expression | [18] |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | LPS-induced lung injury | Silencing ANGPTL4 | Reduced expression | [8] |

Signaling Pathways

ANGPTL4 mediates its diverse functions through various signaling pathways. The inhibition of LPL is a direct protein-protein interaction, while its roles in inflammation and cancer involve more complex signaling cascades, often initiated by binding to integrin receptors.

LPL Inhibition Pathway

The primary mechanism of LPL inhibition by ANGPTL4 involves a direct binding event that leads to the inactivation of LPL.

Integrin Signaling in Cancer Metastasis

In the context of cancer metastasis, the C-terminal fibrinogen-like domain of ANGPTL4 (cANGPTL4) can interact with integrins on endothelial cells, leading to increased vascular permeability and facilitating the extravasation of tumor cells.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study ANGPTL4 function.

Lipoprotein Lipase (LPL) Activity Assay

This protocol describes a fluorometric assay to measure LPL activity and its inhibition by ANGPTL4.

Materials:

-

Purified LPL (bovine milk or recombinant human)

-

Fluorescent LPL substrate (e.g., 1,2-O-dilauryl-rac-glycero-3-glutaric acid-(6′-methylresorufin) ester - DGGR)

-

ANGPTL4 (wild-type and variants)

-

LPL Assay Buffer (e.g., 20 mM sodium phosphate, 0.4% Triton X-100, pH 8.1)

-

96-well microplate

-

Fluorometer

Procedure:

-

Prepare a stock solution of the fluorescent LPL substrate in an appropriate solvent.

-

Dilute the LPL enzyme to the desired concentration in LPL Assay Buffer.

-

For inhibition assays, pre-incubate the LPL enzyme with varying concentrations of ANGPTL4 for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the fluorescent LPL substrate to the wells containing the LPL enzyme (with or without ANGPTL4).

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λex = 370 nm, λem = 450 nm) over time.

-

Calculate the rate of substrate hydrolysis from the linear portion of the fluorescence curve.

-

For inhibition studies, determine the IC50 value of ANGPTL4 by plotting the percentage of LPL inhibition against the logarithm of the ANGPTL4 concentration.

References

- 1. Role and mechanism of the action of angiopoietin-like protein ANGPTL4 in plasma lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Angiopoietin-like 4 promotes intracellular degradation of lipoprotein lipase in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Population-based resequencing of ANGPTL4 uncovers variations that reduce triglycerides and increase HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiopoietin-like protein 4 (ANGPTL4) is an inhibitor of endothelial lipase (EL) while the ANGPTL4/8 complex has reduced EL-inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genetic inactivation of ANGPTL4 improves glucose homeostasis and is associated with reduced risk of diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Angiopoietin-like protein 4 decreases blood glucose and improves glucose tolerance but induces hyperlipidemia and hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual role of ANGPTL4 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ANGPTL4 induces Kupffer cell M2 polarization to mitigate acute rejection in liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of ANGPTL4 in cancer: A meta-analysis of observational studies and multi-omics investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The role of ANGPTL4 in cancer: A meta-analysis of observational studies and multi-omics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. The Angiopoietin-like Proteins ANGPTL3 and ANGPTL4 Inhibit Lipoprotein Lipase Activity through Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Antiinflammatory activity of ANGPTL4 facilitates macrophage polarization to induce cardiac repair - PMC [pmc.ncbi.nlm.nih.gov]

ANGPTL4 Signaling Pathway: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiopoietin-like 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of lipid and glucose metabolism, angiogenesis, and inflammation. Its multifaceted roles in both physiological and pathological processes, including cancer, have made it a compelling target for therapeutic development. This technical guide provides a comprehensive overview of the core ANGPTL4 signaling pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and further research into this complex signaling nexus.

Core Signaling Mechanisms of ANGPTL4

ANGPTL4 exerts its diverse biological functions through interactions with various cellular components, primarily through two distinct signaling axes: inhibition of lipoprotein lipase (LPL) and engagement with cell surface integrins.

Regulation of Lipid Metabolism via Lipoprotein Lipase (LPL) Inhibition

A primary and well-established function of ANGPTL4 is the regulation of triglyceride (TG) metabolism through the inhibition of LPL.[1][2] The N-terminal coiled-coil domain of ANGPTL4 is responsible for this inhibitory activity.[1] The mechanism of inhibition is thought to involve ANGPTL4 binding to LPL, which prevents LPL from hydrolyzing triglycerides in circulating lipoproteins, thereby increasing plasma triglyceride levels.[2][3] This process is reversible, with inhibited LPL existing in a complex with ANGPTL4.[3] The formation of a complex between ANGPTL4 and ANGPTL8 can modulate this inhibitory activity, with the ANGPTL4/8 complex being significantly less potent at inhibiting LPL.[4][5]

Integrin-Mediated Signaling

The C-terminal fibrinogen-like domain of ANGPTL4 interacts with cell surface integrins, primarily α5β1 and αvβ5, to initiate intracellular signaling cascades that regulate cell migration, vascular permeability, and cancer metastasis.[6]

Upon binding to integrin α5β1 on endothelial cells, ANGPTL4 triggers the activation of the small GTPase Rac1 and p21-activated kinase (PAK).[6][7] This signaling cascade leads to the weakening of cell-cell adhesions by disrupting the clustering of VE-cadherin and claudin-5 at endothelial junctions.[6][8] The declustering and subsequent internalization of these junctional proteins increase vascular permeability, a process that can facilitate the extravasation of tumor cells during metastasis.[1][6]

In addition to the Rac1/PAK pathway, ANGPTL4 can also activate the RhoA/ROCK signaling cascade. This occurs through ANGPTL4 binding to neuropilins (NRP1 and NRP2) on endothelial cells, which subsequently leads to RhoA activation.[1][9][10] The activation of RhoA/ROCK signaling contributes to the breakdown of endothelial cell-cell junctions and increased vascular permeability.[1][9]

Role in Cancer Progression

The role of ANGPTL4 in cancer is complex and context-dependent, exhibiting both pro- and anti-tumorigenic functions.[1] Its pro-tumorigenic effects are often linked to its ability to promote angiogenesis, metastasis, and chemoresistance.[11] These effects are mediated through various signaling pathways, including:

-

PI3K/AKT Pathway: ANGPTL4 has been shown to activate the PI3K/AKT pathway, which is a central regulator of cell growth, proliferation, and survival.[12][13]

-

JAK/STAT Pathway: In some cancers, ANGPTL4 can activate the JAK/STAT signaling cascade, contributing to tumor progression.[11]

Upstream Regulation of ANGPTL4 Expression

The expression of the ANGPTL4 gene is tightly controlled by a variety of transcription factors and physiological stimuli, highlighting its role as a key adaptive response protein.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARα and PPARγ are major transcriptional regulators of ANGPTL4.[1]

-

Hypoxia-Inducible Factor-1α (HIF-1α): Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α directly binds to the ANGPTL4 promoter and induces its expression.[1]

-

Transforming Growth Factor-β (TGF-β): TGF-β signaling can upregulate ANGPTL4 expression, particularly in the context of cancer metastasis.[1]

-

Glucocorticoids: During fasting, glucocorticoids mediate an increase in ANGPTL4 expression.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to ANGPTL4 signaling.

Table 1: ANGPTL4 Protein Interactions

| Interacting Partner | Dissociation Constant (KD) | Tissue/Cell Context | Reference |

| Integrin α5β1 | 1.26 x 10-8 M | Endothelial Cells | [14] |

| VE-Cadherin | 1.12 x 10-7 M | Endothelial Cells | [14] |

| Claudin-5 | 5.87 x 10-8 M | Endothelial Cells | [14] |

Table 2: ANGPTL4 Inhibition of Lipoprotein Lipase (LPL)

| ANGPTL4 Variant | IC50 | Conditions | Reference |

| Wild-type ANGPTL4 | ~14-20 nM | In vitro with purified proteins | [2] |

| ANGPTL4(E40K) | >100-fold increase vs. WT | In vitro with purified proteins | [5] |

| ANGPTL4/8 complex | >100-fold less potent than ANGPTL4 | In vitro with purified proteins | [4] |

Table 3: ANGPTL4 Expression in Cancer (TCGA Data)

| Cancer Type | Expression Level (Median FPKM) in Tumor | Expression Level (Median FPKM) in Normal Tissue |

| Kidney Renal Clear Cell Carcinoma | ~150 | ~10 |

| Breast Invasive Carcinoma | ~20 | <5 |

| Lung Adenocarcinoma | ~15 | <5 |

| Colon Adenocarcinoma | ~10 | <5 |

| Data is approximate and sourced from The Human Protein Atlas, which visualizes TCGA data.[15][16][17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the ANGPTL4 signaling pathway.

In Vitro Lipoprotein Lipase (LPL) Activity Assay

This protocol describes a fluorometric assay to measure LPL activity and its inhibition by ANGPTL4.

Materials:

-

LPL Activity Assay Kit (e.g., from Sigma-Aldrich or Cell Biolabs)[18]

-

Purified recombinant ANGPTL4 protein

-

96-well black microplate for fluorescence

-

Fluorescence microplate reader (Ex/Em = ~480/520 nm)

-

LPL source (e.g., purified LPL, cell lysate, or post-heparin plasma)

Procedure:

-

Prepare Reagents: Prepare all buffers and substrate solutions according to the manufacturer's instructions.[18]

-

Standard Curve: Prepare a standard curve using the provided fluorescent standard to correlate fluorescence units with the amount of product formed.

-

Sample Preparation:

-

For inhibition studies, pre-incubate the LPL source with varying concentrations of ANGPTL4 for a specified time (e.g., 30 minutes at 37°C).[18]

-

Include a control with LPL and buffer only (no ANGPTL4).

-

-

Assay Reaction:

-

Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis:

-

Subtract the background fluorescence (wells with substrate but no LPL).

-

Calculate the LPL activity based on the standard curve.

-

For inhibition studies, plot LPL activity as a function of ANGPTL4 concentration to determine the IC50 value.

-

In Vivo Vascular Permeability (Miles) Assay

This protocol describes the Miles assay to quantify vascular permeability in vivo.[19][20][21][22][23]

Materials:

-

Mice (wild-type or genetically modified)

-

Evans blue dye (0.5% in sterile PBS)

-

Test substance (e.g., recombinant ANGPTL4) and vehicle control (e.g., PBS)

-

Anesthetic

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthesia: Anesthetize the mice according to approved animal protocols.

-

Evans Blue Injection: Inject Evans blue dye (e.g., 100 µL of 0.5% solution) intravenously via the tail vein. Allow the dye to circulate for 20-30 minutes.[19][22]

-

Intradermal Injections: Inject the test substance (ANGPTL4) and vehicle control intradermally at distinct sites on the shaved dorsal skin of the mouse.[20]

-

Incubation: Allow the substances to act for a defined period (e.g., 20-30 minutes).

-

Euthanasia and Tissue Collection: Euthanize the mice and excise the skin at the injection sites.

-

Dye Extraction:

-

Weigh the excised skin samples.

-

Incubate the skin samples in formamide (e.g., 1 mL) at 55-60°C for 24-48 hours to extract the Evans blue dye.[23]

-

-

Quantification:

-

Centrifuge the formamide extracts to pellet any debris.

-

Measure the absorbance of the supernatant at ~620 nm using a spectrophotometer.[23]

-

Calculate the amount of extravasated dye per milligram of tissue using a standard curve of Evans blue in formamide.

-

siRNA-mediated Knockdown of ANGPTL4

This protocol outlines the steps for transiently silencing ANGPTL4 expression in cultured cells using small interfering RNA (siRNA).[24][25][26]

Materials:

-

Cultured cells (e.g., human endothelial cells or cancer cell lines)

-

ANGPTL4-specific siRNA and a non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

Cell culture medium

-

Reagents for validation (qRT-PCR or Western blotting)

Procedure:

-

Cell Seeding: Seed the cells in a culture plate (e.g., 6-well plate) to achieve 30-50% confluency on the day of transfection.

-

siRNA-Lipid Complex Formation:

-

In one tube, dilute the ANGPTL4 siRNA (or control siRNA) in Opti-MEM.

-

In a separate tube, dilute the transfection reagent in Opti-MEM.

-

Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.[26]

-

-

Transfection: Add the siRNA-lipid complexes to the cells in fresh, antibiotic-free medium.

-

Incubation: Incubate the cells for 24-72 hours at 37°C.

-

Validation of Knockdown:

-

Harvest the cells and extract RNA or protein.

-

Perform quantitative real-time PCR (qRT-PCR) to measure ANGPTL4 mRNA levels or Western blotting to assess ANGPTL4 protein levels to confirm successful knockdown.[25]

-

Conclusion

The ANGPTL4 signaling pathway represents a complex and highly regulated system with profound implications for metabolic diseases and cancer. Its dual role in various pathological contexts underscores the importance of a detailed understanding of its molecular mechanisms. This guide provides a foundational resource for researchers, offering insights into the core signaling pathways, quantitative data for experimental design, and detailed protocols to facilitate further investigation into the therapeutic potential of targeting ANGPTL4. Future research should continue to unravel the context-dependent nature of ANGPTL4 signaling to enable the development of targeted and effective therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Angiopoietin-like Protein 4 Inhibition of Lipoprotein Lipase: EVIDENCE FOR REVERSIBLE COMPLEX FORMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Angiopoietin-like protein 8 differentially regulates ANGPTL3 and ANGPTL4 during postprandial partitioning of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Angiopoietin-like protein 4(E40K) and ANGPTL4/8 complex have reduced, temperature-dependent LPL-inhibitory activity compared to ANGPTL4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. ANGPTL4 modulates vascular junction integrity by integrin signaling and disruption of intercellular VE-cadherin and claudin-5 clusters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ANGPTL4, A MULTIFUNCTIONAL PROTEIN INVOLVED IN METABOLISM AND VASCULAR HOMEOSTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Angiopoietin-like 4 binds neuropilins and cooperates with VEGF to induce diabetic macular edema - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential role of ANGPTL4 in cancer progression, metastasis, and metabolism: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Angiopoietin-like 4 facilitates human aortic smooth muscle cell phenotype switch and dysfunctions through the PI3K/Akt signaling in aortic dissection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of autophagy regulated by the PI3K/AKT/mTOR pathway and innate lymphoid cells in eosinophilic chronic sinusitis with nasal polyps - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Expression of ANGPTL4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 16. Expression of ANGPT4 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 17. Expression of ANGPTL4 in cancer - Summary - The Human Protein Atlas [v19.proteinatlas.org]

- 18. cellbiolabs.com [cellbiolabs.com]

- 19. Evaluating Vascular Hyperpermeability-inducing Agents in the Skin with the Miles Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 21. Analysis of Vascular Permeability by a Modified Miles Assay [bio-protocol.org]

- 22. An in vivo Assay to Test Blood Vessel Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Miles assay for vascular permeability [bio-protocol.org]

- 24. datasheets.scbt.com [datasheets.scbt.com]

- 25. Knockdown of Angiopoietin-like protein 4 suppresses the development of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

AF3485 Antibody: A Technical Guide to Specificity and Clonality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AF3485 antibody, a crucial tool for researchers studying Angiopoietin-like Protein 4 (ANGPTL4). We will delve into its specificity, clonality, and performance in various applications, supported by quantitative data and detailed experimental protocols.

Introduction to this compound

The this compound antibody is a polyclonal antibody raised in goats, designed to target human and primate Angiopoietin-like Protein 4 (ANGPTL4).[1][2][3] ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism, as well as angiogenesis. This antibody is a valuable reagent for the qualitative and quantitative detection of ANGPTL4 in various biological samples.

Antibody Characteristics

The this compound antibody is an antigen affinity-purified polyclonal goat IgG. It was developed using a mouse myeloma cell line (NS0)-derived recombinant human ANGPTL4, specifically the Leu165-Ser406 region, as the immunogen.

| Characteristic | Specification | Source |

| Host | Goat | [1] |

| Clonality | Polyclonal | [1] |

| Isotype | IgG | |

| Purification | Antigen Affinity-purified | |

| Immunogen | Recombinant Human ANGPTL4 (Leu165-Ser406) | |

| Species Reactivity | Human, Primate | [1] |

| Formulation | Lyophilized from a 0.2 μm filtered solution in PBS with Trehalose |

Specificity and Cross-Reactivity

The specificity of the this compound antibody has been validated through various immunoassays. It demonstrates high specificity for human ANGPTL4 with minimal cross-reactivity with other related proteins.

| Application | Cross-Reactivity | Source |

| Sandwich Immunoassays | < 0.2% with recombinant human (rh) ANGPTL3, rhAngiopoietin-1, -2, -3, and -4 | [1] |

| Western Blot | ~1% with rhANGPLT4 N-terminal Fragment | [1] |

Validated Applications and Recommended Dilutions

The this compound antibody has been validated for use in several key immunoassays. The following table summarizes the recommended starting concentrations. Researchers are advised to optimize the dilutions for their specific experimental conditions.

| Application | Recommended Concentration | Sample Type | Source |

| Western Blot | 0.1 µg/mL | Recombinant Human ANGPTL4 | [1] |

| Simple Western™ | 50 µg/mL | Human Diabetic Adipose Lysate | |

| ELISA (Capture) | 0.2-0.8 µg/mL | - | [1] |

Experimental Protocols

Western Blotting

This protocol provides a general guideline for using the this compound antibody in a Western Blotting experiment.

Materials:

-

This compound Antibody

-

Recombinant Human ANGPTL4 protein or cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Wash buffer (TBST)

-

HRP-conjugated secondary antibody (anti-goat IgG)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Prepare protein samples (recombinant protein or cell lysates) in loading buffer and denature by heating.

-

Electrophoresis: Separate the protein samples by SDS-PAGE.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the this compound antibody to the recommended concentration (0.1 µg/mL) in blocking buffer and incubate with the membrane overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-goat secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. A specific band for ANGPTL4 should be detected at approximately 59 kDa.

Western Blot Experimental Workflow

Sandwich ELISA

The this compound antibody can be used as a capture antibody in a sandwich ELISA for the quantitative measurement of human ANGPTL4. For optimal performance, it is recommended to use it in a matched pair with a biotinylated anti-human ANGPTL4 detection antibody (e.g., Catalog # Bthis compound) and Recombinant Human ANGPTL4 as the standard.

Materials:

-

This compound Antibody (Capture)

-

Biotinylated Anti-Human ANGPTL4 Antibody (Detection)

-

Recombinant Human ANGPTL4 Standard

-

96-well microplates

-

Coating buffer

-

Wash buffer

-

Reagent diluent

-

Streptavidin-HRP

-

Substrate solution (e.g., TMB)

-

Stop solution

-

Plate reader

Procedure:

-

Coating: Dilute the this compound capture antibody to a working concentration of 0.2-0.8 µg/mL in coating buffer and coat a 96-well plate overnight at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the plate with reagent diluent for 1 hour at room temperature.

-

Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection Antibody Incubation: Add the biotinylated detection antibody, diluted in reagent diluent, and incubate for 2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Incubation: Add Streptavidin-HRP and incubate for 20 minutes at room temperature in the dark.

-

Washing: Repeat the washing step.

-

Develop and Read: Add the substrate solution and incubate until color develops. Stop the reaction with stop solution and read the absorbance at the appropriate wavelength.

Sandwich ELISA Experimental Workflow

ANGPTL4 Signaling Pathway

ANGPTL4 is a multifaceted signaling protein that can influence various cellular processes. Its signaling can be initiated through interactions with cell surface receptors, such as integrins, leading to the activation of downstream pathways.

Simplified ANGPTL4 Signaling Pathway

Upon binding to integrins, ANGPTL4 can activate SRC family kinases.[4] This activation can subsequently trigger downstream signaling cascades, including the PI3K/AKT and ERK1/2 pathways.[4][5] These pathways are known to regulate a wide range of cellular functions, including cell proliferation, migration, and inflammation.[4] The activation of the PI3K/AKT pathway can lead to the modulation of NF-κB activity, a key regulator of inflammatory responses.[4]

Conclusion

The this compound polyclonal antibody is a highly specific and versatile tool for the detection and quantification of human and primate ANGPTL4. Its validation in key applications such as Western Blotting and ELISA, combined with its low cross-reactivity, makes it an excellent choice for researchers investigating the role of ANGPTL4 in health and disease. The provided protocols and signaling pathway information serve as a valuable resource for designing and executing experiments with this antibody.

References

- 1. Angiopoietin-like Protein 4/ANGPTL4 Antibody [Unconjugated] (this compound): Novus Biologicals [novusbio.com]

- 2. Angiopoietin-like 4 (Angptl4): A glucocorticoid-dependent gatekeeper of fatty acid flux during fasting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. probiologists.com [probiologists.com]

- 5. spandidos-publications.com [spandidos-publications.com]

The Pivotal Role of ANGPTL4 in Lipid Metabolism: A Technical Guide for Researchers

November 19, 2025

Executive Summary

Angiopoietin-like protein 4 (ANGPTL4) has emerged as a critical regulator of lipid metabolism, primarily through its potent inhibition of lipoprotein lipase (LPL), the gatekeeper enzyme for triglyceride clearance from the circulation. This technical guide provides an in-depth overview of the multifaceted role of ANGPTL4, its molecular mechanisms, and its significance as a therapeutic target for dyslipidemia and related cardiometabolic diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental methodologies, and visual representations of key pathways.

Introduction: ANGPTL4, a Key Modulator of Lipid Homeostasis

Angiopoietin-like protein 4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein that plays a central role in regulating plasma triglyceride levels.[1][2] It is a member of the angiopoietin-like protein family, which shares structural similarities with angiopoietins but does not bind to their Tie receptors.[2] ANGPTL4 is highly expressed in adipose tissue, liver, and skeletal muscle and its expression is dynamically regulated by nutritional status, particularly fasting and feeding.[2][3] The primary and most well-characterized function of ANGPTL4 is the post-translational inhibition of lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and very-low-density lipoproteins (VLDL).[1][2][4] By inhibiting LPL, ANGPTL4 effectively controls the delivery of fatty acids to peripheral tissues for storage or oxidation.[3][4] This central role in lipid partitioning has positioned ANGPTL4 as a key player in metabolic health and a promising target for therapeutic intervention in dyslipidemia and cardiovascular disease.[1][2]

Molecular Mechanism of ANGPTL4 Action

ANGPTL4 is a secreted protein that undergoes proteolytic cleavage into an N-terminal coiled-coil domain and a C-terminal fibrinogen-like domain. The N-terminal domain is primarily responsible for LPL inhibition.[2] The precise mechanism of LPL inhibition by ANGPTL4 has been a subject of investigation, with evidence supporting multiple modes of action:

-

Promotion of LPL Unfolding and Degradation: ANGPTL4 can induce the unfolding of the LPL enzyme, leading to its cleavage by proprotein convertases and subsequent degradation.[1]

-

Conversion of LPL Dimers to Monomers: ANGPTL4 can facilitate the conversion of active LPL dimers into inactive monomers.[5]

-

Interference with LPL-GPIHBP1 Interaction: ANGPTL4 can reduce the affinity of LPL for its endothelial anchor, glycosylphosphatidylinositol-anchored high-density lipoprotein-binding protein 1 (GPIHBP1), which is crucial for the proper localization and function of LPL on the capillary endothelium.[2][6]

The coordinated regulation of LPL activity by ANGPTL4, along with other members of the ANGPTL family such as ANGPTL3 and ANGPTL8, allows for precise control of lipid trafficking in response to metabolic cues.[1][2][3] For instance, during fasting, increased ANGPTL4 expression in adipose tissue inhibits local LPL activity, thereby sparing circulating triglycerides for use by other tissues like muscle.[3]

Quantitative Effects of ANGPTL4 on Lipid Metabolism

The impact of ANGPTL4 on lipid metabolism has been extensively documented in preclinical and clinical studies. The following tables summarize the quantitative data from key experiments involving ANGPTL4 manipulation.

Table 1: Effect of ANGPTL4 Knockout (KO) in Mice on Plasma Lipids

| Genetic Background | Sex | Condition | Triglyceride Change | Cholesterol Change | Reference |

| C57BL/6 | Male | Fed | ↓ 70% | Modest ↓ | [7][8] |

| C57BL/6 | Female | Fed | No significant change | Modest ↓ | [7][8] |

| C57BL/6 | Male | Fasted | ↓ ~90% | Modest ↓ | [7][8] |

| C57BL/6 | Female | Fasted | ↓ 65% | Modest ↓ | [7][8] |

| ApoE-/- | - | High-Fat Diet | Lower | Modestly lower | [7] |

| LDLr-/- | - | - | Lower | Modestly lower | [7] |

| db/db | - | - | Lower | Modestly lower | [7] |

Table 2: Effect of ANGPTL4 Overexpression in Mice on Plasma Lipids

| Model | Condition | Triglyceride Change | Cholesterol Change | Reference |

| Transgenic (liver-specific) | Fed | ↑ 2.6- to 3-fold | - | [8] |

| Adenoviral overexpression | Fasted | ↑ 24-fold (VLDL, IDL/LDL, HDL-TG) | - | [9] |

Table 3: Effect of Human ANGPTL4 Loss-of-Function (LOF) Variant E40K on Lipid Profile

| Population | Triglyceride Change | HDL-C Change | LDL-C Change | Reference |

| European Americans (ARIC Study) | Significantly lower | Higher | Lower | [10] |

| Danes (Copenhagen City Heart Study) | Median ↓ (141 vs 158 mg/dL) | ↑ (63 vs 60 mg/dL) | Significantly lower | [10] |

| Italian participants with obesity | ↓ (p=0.001) | ↑ (p=0.024) | - | [11] |

| Non-Hispanic White Americans (Look AHEAD Trial) | ↓ 0.33 mmol/L (K40 carriers vs E40 homozygotes) | - | - | [12] |

Table 4: Effect of ANGPTL4-Inhibitory Antibody (MAR001) on Human Lipid Profile

| Dose | Triglyceride Reduction (Placebo-Adjusted Mean at 12 weeks) | Remnant Cholesterol Reduction (Placebo-Adjusted Mean at 12 weeks) | Reference |

| 150 mg | 40.6% | 37.4% | [9][13] |

| 300 mg | 50.3% | 49.3% | [9][13] |

| 450 mg | 52.7% | 52.5% | [1][9][13] |

| 450 mg (in patients with baseline TG ≥200 mg/dL) | 64.0% | 66.0% | [14] |

Signaling Pathways and Regulatory Networks

The expression and activity of ANGPTL4 are tightly controlled by a network of signaling pathways that respond to nutritional and metabolic cues.

Transcriptional Regulation of ANGPTL4

Peroxisome proliferator-activated receptors (PPARs) are key transcriptional regulators of ANGPTL4.[15][16] PPARα in the liver and PPARγ in adipose tissue are activated by fatty acids and their derivatives, leading to increased ANGPTL4 expression.[15][16] This creates a feedback loop where elevated fatty acids induce ANGPTL4 to limit further lipid uptake.

ANGPTL4-Mediated Inhibition of LPL

The primary signaling output of ANGPTL4 is the inhibition of LPL activity. This process involves direct protein-protein interactions and influences the stability and localization of LPL.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ANGPTL4's role in lipid metabolism.

Lipoprotein Lipase (LPL) Activity Assay (Fluorescent Method)

This protocol is adapted from commercially available kits and published methods for measuring LPL activity using a fluorescent substrate.[17][18]

Materials:

-

LPL standard (commercially available)

-

LPL Assay Buffer

-

Fluorescent LPL substrate (e.g., EnzChek™ Lipase Substrate)

-

Recombinant ANGPTL4 protein

-

Plasma or tissue homogenate samples

-

96-well black microplate

-

Fluorometer (λex = ~370 nm, λem = ~450 nm)

Procedure:

-

Standard Curve Preparation:

-

Prepare a stock solution of the LPL standard in LPL Assay Buffer.

-

Perform serial dilutions to generate a standard curve with a range of LPL concentrations.

-

Add 100 µL of each standard and a blank (assay buffer only) to the microplate in duplicate.

-

-

Sample Preparation:

-

Thaw plasma or tissue homogenate samples on ice.

-

If testing the inhibitory effect of ANGPTL4, pre-incubate the samples with varying concentrations of recombinant ANGPTL4 for 15-30 minutes at room temperature.

-

-

Reaction Setup:

-

Prepare a master mix containing the fluorescent LPL substrate diluted in LPL Assay Buffer according to the manufacturer's instructions.

-

Add 100 µL of the master mix to each well containing the standards and samples.

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the fluorescence intensity using a fluorometer.

-

-

Data Analysis:

-

Subtract the blank reading from all standard and sample readings.

-

Generate a standard curve by plotting fluorescence intensity versus LPL concentration.

-

Determine the LPL activity in the samples by interpolating their fluorescence values on the standard curve. For inhibition studies, calculate the percentage of LPL inhibition by ANGPTL4 compared to the control (no ANGPTL4).

-

Co-Immunoprecipitation (Co-IP) of ANGPTL4 and LPL

This protocol provides a general framework for demonstrating the interaction between ANGPTL4 and LPL in cell lysates.[19][20]

Materials:

-

Cells expressing ANGPTL4 and LPL (e.g., co-transfected HEK293T cells)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

Antibody against ANGPTL4 (for immunoprecipitation)

-

Antibody against LPL (for Western blotting)

-

Protein A/G agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Cell Lysis:

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at high speed to pellet cell debris and collect the supernatant (lysate).

-

-

Pre-clearing the Lysate:

-

Add protein A/G agarose beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Add the anti-ANGPTL4 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold wash buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE sample buffer.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with the anti-LPL antibody to detect the co-immunoprecipitated LPL.

-

Fatty Acid Uptake Assay in Adipocytes

This protocol describes a method to measure the uptake of fatty acids in cultured adipocytes (e.g., 3T3-L1) in the presence or absence of ANGPTL4.[21]

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled fatty acid (e.g., [³H]oleic acid) complexed to BSA

-

Recombinant ANGPTL4 protein

-

Phloretin (glucose transport inhibitor)

-

Scintillation cocktail and counter

Procedure:

-

Cell Preparation:

-

Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes in 12-well plates.

-

On the day of the assay, wash the cells with KRH buffer.

-

-

Treatment:

-

Pre-incubate the cells with or without recombinant ANGPTL4 in KRH buffer for a specified time (e.g., 1-2 hours).

-

-

Fatty Acid Uptake:

-

Prepare the uptake solution containing radiolabeled fatty acid-BSA complex in KRH buffer.

-

Initiate the uptake by adding the uptake solution to the cells.

-

Incubate for a short period (e.g., 1-5 minutes) at 37°C.

-

-

Stopping the Reaction:

-

Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer containing 0.2% BSA and phloretin.

-

-

Cell Lysis and Measurement:

-

Lyse the cells in a lysis buffer (e.g., 0.1 M NaOH).

-

Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the radioactive counts to the protein concentration of the cell lysate.

-

Compare the fatty acid uptake in ANGPTL4-treated cells to the control cells.

-

Quantitative Real-Time PCR (qPCR) for ANGPTL4 mRNA Expression

This protocol outlines the steps to quantify the relative expression of ANGPTL4 mRNA in adipose tissue.[22][23][24]

Materials:

-

Adipose tissue samples

-

RNA extraction kit (e.g., TRIzol-based)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers specific for ANGPTL4 and a reference gene (e.g., 18S rRNA)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

Homogenize adipose tissue samples in RNA extraction reagent.

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using spectrophotometry.

-

-

cDNA Synthesis:

-

Reverse transcribe a fixed amount of total RNA into cDNA using a cDNA synthesis kit.

-

-

qPCR Reaction:

-

Set up the qPCR reaction by mixing cDNA, qPCR master mix, and specific primers for ANGPTL4 and the reference gene.

-

Run the reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for ANGPTL4 and the reference gene.

-

Calculate the relative expression of ANGPTL4 mRNA using the ΔΔCt method, normalizing to the reference gene expression.

-

Conclusion and Future Directions

ANGPTL4 stands as a central regulator of lipid metabolism, with its inhibitory action on LPL playing a critical role in partitioning fatty acids throughout the body. The wealth of data from genetic studies in both mice and humans, coupled with the promising results from therapeutic antibody trials, underscores the potential of ANGPTL4 as a target for the management of hypertriglyceridemia and the reduction of cardiovascular disease risk.

Future research should continue to unravel the tissue-specific roles of ANGPTL4 and its intricate interplay with other metabolic regulators. A deeper understanding of the structural basis of the ANGPTL4-LPL interaction could pave the way for the development of small molecule inhibitors. Furthermore, long-term clinical studies are necessary to fully evaluate the safety and efficacy of targeting ANGPTL4 for the treatment of cardiometabolic diseases. This in-depth technical guide provides a solid foundation for researchers to further explore the fascinating biology of ANGPTL4 and translate these findings into novel therapeutic strategies.

References

- 1. Safety and efficacy of a novel ANGPTL4 inhibitory antibody for lipid lowering: results from phase 1 and phase 1b/2a clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role and mechanism of the action of angiopoietin-like protein ANGPTL4 in plasma lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of lipoprotein metabolism by ANGPTL3, ANGPTL4, and ANGPTL8 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2minutemedicine.com [2minutemedicine.com]

- 5. researchgate.net [researchgate.net]

- 6. Angiopoietin-like 4 Modifies the Interactions between Lipoprotein Lipase and Its Endothelial Cell Transporter GPIHBP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipid-lowering effects of anti-angiopoietin-like 4 antibody recapitulate the lipid phenotype found in angiopoietin-like 4 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. medcentral.com [medcentral.com]

- 10. Population-based resequencing of ANGPTL4 uncovers variations that reduce triglycerides and increase HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ANGPTL4 gene E40K variation protects against obesity‐associated dyslipidemia in participants with obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ANGPTL4 variants E40K and T266M are associated with lower fasting triglyceride levels in Non-Hispanic White Americans from the Look AHEAD Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. hcplive.com [hcplive.com]

- 15. Regulation of lipoprotein lipase by Angptl4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. research.wur.nl [research.wur.nl]

- 17. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. Immunoprecipitation Protocol [protocols.io]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. JCI Insight - Absence of ANGPTL4 in adipose tissue improves glucose tolerance and attenuates atherogenesis [insight.jci.org]

- 23. ANGPTL4 Expression Is Increased in Epicardial Adipose Tissue of Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 24. doaj.org [doaj.org]

ANGPTL4 in Glucose Metabolism Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiopoietin-like protein 4 (ANGPTL4) is a secreted glycoprotein that has emerged as a critical regulator of lipid and glucose metabolism.[1][2][3] Predominantly expressed in the liver and adipose tissue, ANGPTL4 is a key player in energy homeostasis and is transcriptionally regulated by various factors, including Peroxisome Proliferator-Activated Receptors (PPARs) and nutritional status.[1][2][4] While its role in lipid metabolism through the inhibition of lipoprotein lipase (LPL) is well-established, its functions in glucose homeostasis are multifaceted and context-dependent, presenting both therapeutic opportunities and challenges.[5][6] This technical guide provides a comprehensive overview of the core aspects of ANGPTL4 in glucose metabolism research, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant pathways.

Core Mechanism of Action: LPL Inhibition and Beyond

The primary mechanism by which ANGPTL4 influences metabolism is through its potent inhibition of lipoprotein lipase (LPL), the enzyme responsible for hydrolyzing triglycerides from circulating lipoproteins.[5][6] ANGPTL4, particularly its N-terminal coiled-coil domain, binds to LPL and promotes the conversion of active LPL dimers into inactive monomers.[7] This inhibition of LPL activity reduces the uptake of fatty acids into tissues, thereby increasing circulating triglyceride levels.[5] However, some studies suggest this inhibition is a reversible, noncompetitive process.[8]

Beyond LPL inhibition, ANGPTL4 has been shown to directly stimulate intracellular lipolysis in adipocytes, a process that appears to be dependent on glucocorticoid signaling and involves the modulation of cAMP-dependent pathways.[9][10] This dual role in both inhibiting extracellular lipid uptake and promoting intracellular lipid release underscores the complexity of ANGPTL4's function in energy partitioning.

Tissue-Specific Roles of ANGPTL4 in Glucose Metabolism

The metabolic effects of ANGPTL4 are highly dependent on the tissue in which it is expressed and acts.

Adipose Tissue

In adipose tissue, ANGPTL4 is highly expressed and its levels increase during fasting.[11][12] By inhibiting LPL activity, adipose-derived ANGPTL4 restricts the storage of triglycerides in fat cells during periods of energy deprivation, redirecting fatty acids to other tissues for oxidation.[7][13] Genetic deletion of ANGPTL4 specifically in adipose tissue leads to enhanced LPL activity, rapid clearance of circulating triglycerides, and improved glucose tolerance, particularly in the context of a high-fat diet.[1][13] This suggests that inhibiting ANGPTL4 in adipose tissue could be a strategy to improve insulin sensitivity.

Liver

The liver is another major site of ANGPTL4 production. Hepatic ANGPTL4 expression is also regulated by nutritional cues and PPAR agonists.[3][14] Overexpression of ANGPTL4 in the liver has been shown to decrease hepatic glucose production and improve glucose tolerance in some studies, while others report it can induce hepatic steatosis.[2][15] Conversely, hepatocyte-specific suppression of ANGPTL4 improves glucose homeostasis and insulin sensitivity in diet-induced obese mice.[16] These seemingly contradictory findings highlight the complex and potentially context-dependent role of hepatic ANGPTL4 in glucose metabolism.

Skeletal Muscle

In skeletal muscle, ANGPTL4 expression is induced by exercise and fatty acids, mediated in part by PPARδ.[17] It is thought to play a role in partitioning fatty acid uptake between exercising and non-exercising muscles by locally inhibiting LPL activity.[18] While some studies suggest a link between muscle ANGPTL4 and glucose utilization, its direct impact on insulin-stimulated glucose uptake in skeletal muscle remains an area of active investigation.[10]

ANGPTL4 Signaling Pathways

The transcriptional regulation of ANGPTL4 is a key aspect of its function. The PPAR family of nuclear receptors (PPARα, PPARγ, and PPARδ) are major regulators of ANGPTL4 expression.[3][4][14]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating the role of ANGPTL4 in glucose metabolism.

Table 1: Effects of Adipose-Specific ANGPTL4 Knockout (Ad-KO) on Glucose Homeostasis in Mice on a High-Fat Diet (HFD)

| Parameter | Wild-Type (WT) | Ad-KO | % Change | p-value | Reference |

| Glucose Tolerance Test (AUC) | |||||

| Area Under the Curve (mg/dLmin) | ~35000 | ~25000 | ↓ ~28.6% | < 0.05 | [1] |

| Insulin Tolerance Test (AUC) | |||||

| Area Under the Curve (mg/dLmin) | ~12000 | ~8000 | ↓ ~33.3% | < 0.05 | [1] |

| Fasting Blood Glucose (mg/dL) | 135 ± 5 | 110 ± 6 | ↓ ~18.5% | < 0.05 | |

| Fasting Insulin (ng/mL) | 2.5 ± 0.3 | 1.5 ± 0.2 | ↓ 40% | < 0.05 |

Table 2: Effects of Adenovirus-Mediated ANGPTL4 Overexpression in the Liver of db/db Mice

| Parameter | Control | ANGPTL4 Overexpression | % Change | p-value | Reference |

| Fasting Blood Glucose (mg/dL) | ~500 | ~150 | ↓ ~70% | < 0.01 | [15] |

| Plasma Insulin (ng/mL) | ~12 | ~4 | ↓ ~66.7% | < 0.01 | [15] |

| Glucose Tolerance Test (AUC) | ~80000 | ~30000 | ↓ ~62.5% | < 0.01 | [15] |

| Hepatic Glucose Production | Baseline | Significantly Decreased | - | < 0.05 | [15] |

Table 3: ANGPTL4 and LPL Activity in Adipose Tissue

| Condition | LPL Activity | ANGPTL4 mRNA | Reference |

| Fasting (Human Adipose Tissue) | ↓ ~60% | ↑ ~90% | [11][12] |

| Adipose-Specific ANGPTL4 KO (Mice) | Significantly Increased | - | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used in ANGPTL4 research.

Glucose Tolerance Test (GTT) in Mice

Objective: To assess the ability of mice to clear a glucose load from the bloodstream.

Protocol:

-

Fast mice for 6 hours with free access to water.[1]

-

Record baseline blood glucose from a tail snip using a glucometer.

-

Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal (i.p.) injection.

-

Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.

-

Calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT) in Mice

Objective: To assess the systemic response to insulin.

Protocol:

-

Fast mice for 4-6 hours.[1]

-

Record baseline blood glucose.

-

Administer human insulin (0.75 U/kg body weight) via i.p. injection.

-

Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.

-

Plot blood glucose levels over time to assess insulin sensitivity.

Lipoprotein Lipase (LPL) Activity Assay

Objective: To measure the enzymatic activity of LPL in tissue or plasma.

Protocol:

-

Collect tissue homogenates or post-heparin plasma.

-

Use a commercially available fluorometric LPL activity assay kit.

-

The assay typically utilizes a triglyceride analog substrate that fluoresces upon cleavage by LPL.

-

Incubate the sample with the substrate and measure the fluorescence signal over time using a microplate reader.

-

Calculate LPL activity based on the rate of fluorescence increase, calibrated against a standard curve.

ANGPTL4 as a Therapeutic Target

The complex role of ANGPTL4 in glucose metabolism makes it an intriguing, albeit challenging, therapeutic target for metabolic diseases.

-

Inhibition of ANGPTL4: Systemic inhibition of ANGPTL4 can lead to severe metabolic complications in animal models, including an acute inflammatory response when on a high-fat diet. However, tissue-specific inhibition, particularly in adipose tissue, appears to be a more promising strategy to improve insulin sensitivity and glucose tolerance without systemic side effects.[1]

-

Modulation of ANGPTL4 Activity: Developing molecules that can selectively modulate the interaction of ANGPTL4 with LPL in a tissue-specific manner could offer a nuanced therapeutic approach.

References

- 1. JCI Insight - Absence of ANGPTL4 in adipose tissue improves glucose tolerance and attenuates atherogenesis [insight.jci.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. academicjournals.org [academicjournals.org]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. research.wur.nl [research.wur.nl]

- 7. researchgate.net [researchgate.net]

- 8. Inverse PPARβ/δ agonists suppress oncogenic signaling to the ANGPTL4 gene and inhibit cancer cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Angiopoietin-Like 4 Mediates PPAR Delta Effect on Lipoprotein Lipase-Dependent Fatty Acid Uptake but Not on Beta-Oxidation in Myotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fasting induces ANGPTL4 and reduces LPL activity in human adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fasting induces ANGPTL4 and reduces LPL activity in human adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Loss of angiopoietin-like 4 (ANGPTL4) in mice with diet-induced obesity uncouples visceral obesity from glucose intolerance partly via the gut microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Angiopoietin-like protein 4 decreases blood glucose and improves glucose tolerance but induces hyperlipidemia and hepatic steatosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JCI - Hepatocyte-specific suppression of ANGPTL4 improves obesity-associated diabetes and mitigates atherosclerosis in mice [jci.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

Technical Guide: AF3485 for the Detection of Human ANGPTL4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the polyclonal antibody AF3485 for the detection of human Angiopoietin-like 4 (ANGPTL4). This document details the antibody's characteristics, provides validated experimental protocols, and summarizes key quantitative data to facilitate its effective use in research and development.

Introduction to this compound and Human ANGPTL4

The this compound antibody is a goat polyclonal antibody raised against a mouse myeloma cell line NS0-derived recombinant human Angiopoietin-like 4 (ANGPTL4), specifically the Leu165-Ser406 region.[1][2][3] It has been validated for the detection of human and primate ANGPTL4 in several immunoassays, including Western Blot (WB), enzyme-linked immunosorbent assay (ELISA), and Simple Western.[1]

ANGPTL4, also known as fasting-induced adipose factor (FIAF), is a secreted glycoprotein involved in the regulation of lipid and glucose metabolism.[1] It is highly expressed in adipose tissue, and its expression is upregulated by hypoxia in endothelial cells and cardiomyocytes.[1] ANGPTL4 plays a crucial role in angiogenesis and has been implicated in various pathological conditions, including cancer.[1][4]

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the use of this compound in various applications.

Table 1: this compound Antibody Specifications

| Characteristic | Specification |

| Host Species | Goat |

| Clonality | Polyclonal |

| Isotype | IgG |